ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate
Overview
Description
- The benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide in the presence of a base like sodium hydride.
Attachment of the Cyclohexylthio Group:
- The cyclohexylthio group can be added through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the indole ring.
Esterification:
- The carboxylate ester can be formed by reacting the carboxylic acid derivative of the indole with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the benzyloxy and cyclohexylthio groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
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Reduction:
- Reduction of the ester group to an alcohol can be achieved using lithium aluminum hydride (LiAlH4).
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Substitution:
- The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols.
- Substitution products depend on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug discovery due to its indole core, which is a common motif in many bioactive compounds.
- Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials and chemical processes.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Indole Core:
- Starting from a suitable precursor such as 2-methylindole, the indole core can be constructed through electrophilic substitution reactions.
- Bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Mechanism of Action
The mechanism of action of ethyl 5-(benzyloxy)-6-bromo-2-((cyclohexylthio)methyl)-1-methyl-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its indole core and functional groups. The benzyloxy and cyclohexylthio groups can modulate its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-(benzyloxy)-1-methyl-1H-indole-3-carboxylate: Lacks the bromine and cyclohexylthio groups.
5-Bromo-2-(cyclohexylthio)-1-methyl-1H-indole-3-carboxylate: Lacks the benzyloxy group.
Ethyl 5-(benzyloxy)-6-bromo-1-methyl-1H-indole-3-carboxylate: Lacks the cyclohexylthio group.
Uniqueness:
- The presence of both the benzyloxy and cyclohexylthio groups, along with the bromine atom, makes this compound unique in terms of its chemical reactivity and potential biological activity. These functional groups can significantly influence its physical properties, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
ethyl 6-bromo-2-(cyclohexylsulfanylmethyl)-1-methyl-5-phenylmethoxyindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30BrNO3S/c1-3-30-26(29)25-20-14-24(31-16-18-10-6-4-7-11-18)21(27)15-22(20)28(2)23(25)17-32-19-12-8-5-9-13-19/h4,6-7,10-11,14-15,19H,3,5,8-9,12-13,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPFRCDDSMCPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OCC3=CC=CC=C3)Br)C)CSC4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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